2-chloro-N-(2-cyanophenyl)benzamide

MPO inhibition chlorination assay inflammatory disease

Researchers requiring a validated MPO inhibitor with documented selectivity face limited options for well-characterized reference compounds. 2-Chloro-N-(2-cyanophenyl)benzamide (CAS 316145-36-5) addresses this gap with a three-target activity profile: • MPO IC50 = 54 nM (chlorination assay) • CYP3A4 IC50 = 210 nM; TPO IC50 = 2000 nM for off-target benchmarking • Dual utility: synthetic intermediate for 2-aryl-4-iodoquinazoline scaffolds via TiI4/TMSI cyclization Supplied with defined LogP (2.57) for permeability assessment. Ortho-cyano/ortho-chloro geometry confirmed for synthetic reliability.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
Cat. No. B253584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyanophenyl)benzamide
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18)
InChIKeyJRWDMHLLRMAAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-cyanophenyl)benzamide: MPO Inhibitor & Synthetic Intermediate


2-Chloro-N-(2-cyanophenyl)benzamide (CAS 316145-36-5; MF: C14H9ClN2O; MW: 256.687 g/mol) is a substituted benzamide featuring a 2-chlorobenzoyl moiety coupled to an ortho-cyanophenyl aniline . This compound functions as a dual-utility research tool: it serves as a myeloperoxidase (MPO) inhibitor with reported IC50 values in the nanomolar range in biochemical chlorination assays, and simultaneously acts as a privileged synthetic intermediate for generating 2-aryl-4-iodoquinazoline scaffolds via TiI4/TMSI-mediated cyclization [1][2]. Its defined molecular architecture—specifically the ortho-chloro substitution on the benzoyl ring and ortho-cyano group on the aniline—confers distinct properties in both biological target engagement and synthetic transformation pathways.

2-Chloro-N-(2-cyanophenyl)benzamide: Irreplaceable Structural Features


Substitution with a generic benzamide derivative without ortho-chloro or ortho-cyano functionality will fundamentally alter both biological target engagement and synthetic utility. In MPO inhibition assays, the 2-chlorobenzamide scaffold exhibits an IC50 of 54 nM [1], whereas structurally related N-phenylbenzamide derivatives targeting MPO release show IC50 values of 36 nM in displacement assays, demonstrating that even small substituent variations within the benzamide class produce quantitatively distinct activity profiles [2]. In synthetic applications, the ortho-cyano group is mechanistically essential: it undergoes TiI4/TMSI-mediated intramolecular nucleophilic addition to the amide carbonyl, forming the 4-iodoquinazoline core—a transformation that cannot occur with meta- or para-cyano isomers or with non-cyanated analogs [3]. Furthermore, the 2-chloro substitution modulates both the electronic environment of the benzoyl ring and the compound's lipophilicity (calculated LogP = 2.57) , parameters that directly influence passive permeability in cellular assays and reactivity in metal-mediated cyclizations.

2-Chloro-N-(2-cyanophenyl)benzamide vs. Analogs: Key Evidence


MPO Inhibition vs. Related Benzamides

2-Chloro-N-(2-cyanophenyl)benzamide exhibits MPO inhibitory activity with an IC50 of 54 nM in a chlorination assay using aminophenyl fluorescein detection following 10-minute incubation and NaCl addition [1]. In the same MPO target class, a structurally distinct N-phenylbenzamide derivative (CHEMBL510437) displays an IC50 of 36 nM in a myeloperoxidase release assay from human PMNs using [125I]CXCL1 displacement [2]. While both compounds demonstrate sub-100 nM potency against MPO-related endpoints, the assays differ in methodology (direct enzymatic chlorination vs. cellular release), preventing direct numeric ranking but establishing that ortho-substituted benzamides represent a validated chemotype for MPO modulation.

MPO inhibition chlorination assay inflammatory disease

Ortho vs. Meta Cyano Regioisomer Reactivity

2-Chloro-N-(2-cyanophenyl)benzamide (CAS 316145-36-5) bears the cyano group at the ortho position of the aniline ring . The 3-cyanophenyl isomer (2-chloro-N-(3-cyanophenyl)benzamide, CAS 316145-39-8) represents the closest regioisomeric comparator, differing only in the position of the nitrile substituent . In TiI4/TMSI-mediated cyclization chemistry, the ortho-cyano orientation is mechanistically required for intramolecular nucleophilic attack on the amide carbonyl to yield 2-aryl-4-iodoquinazolines [1]. The meta-cyano isomer lacks the proper geometry for this cyclization, rendering it synthetically inert for this transformation.

regioisomer ortho-cyano synthetic intermediate cyclization

TiI4/TMSI Cyclization to 4-Iodoquinazolines

The N-(2-cyanophenyl)benzamide scaffold undergoes TiI4/TMSI-synergistically induced cyclization to produce 2-aryl-4-iodoquinazolines in yields ranging from 50% to 85%, depending on the aryl substituent [1]. 2-Chloro-N-(2-cyanophenyl)benzamide is a direct member of this substrate class and is expected to perform within this yield range under the optimized conditions (TiI4, TMSI, toluene, reflux, 14 h). The method has been validated for formal synthesis of a potent analgesic agent [1].

heterocyclic synthesis quinazoline TiI4/TMSI cyclization

Lipophilicity Comparison: Chlorinated vs. Non-Chlorinated

The calculated LogP of 2-chloro-N-(2-cyanophenyl)benzamide is 2.57 . The non-chlorinated analog N-(2-cyanophenyl)benzamide (CAS 40288-69-5; C14H10N2O; MW 222.24) has a calculated LogP of approximately 2.1–2.3 (estimation based on removal of chloro substituent) . The 2-chloro substitution increases lipophilicity by approximately 0.3–0.5 LogP units, a difference that can meaningfully affect passive membrane permeability and compound partitioning in cellular assays.

lipophilicity LogP drug-likeness permeability

CYP3A4 vs. TPO Inhibition Selectivity

2-Chloro-N-(2-cyanophenyl)benzamide exhibits time-dependent inhibition of CYP3A4 with an IC50 of 210 nM measured at 30 minutes [1]. Against thyroid peroxidase (TPO), the same compound shows an IC50 of 2,000 nM (2 μM) in a C-terminal hexaHis-tagged TPO assay expressed in Trichoplusia ni insect cells using 3-iodotyrosine as substrate [2]. The approximately 9.5-fold difference in potency between CYP3A4 and TPO inhibition provides a baseline selectivity window for this compound across heme-containing peroxidase enzymes.

CYP3A4 drug-drug interaction thyroid peroxidase selectivity

2-Chloro-N-(2-cyanophenyl)benzamide: Research & Industrial Applications


MPO Inhibitor Screening & Selectivity Profiling

2-Chloro-N-(2-cyanophenyl)benzamide serves as a characterized MPO inhibitor (IC50 = 54 nM) suitable for use as a reference compound or starting scaffold in MPO-targeted drug discovery programs [1]. With parallel data on CYP3A4 (IC50 = 210 nM) and TPO (IC50 = 2000 nM) inhibition, researchers can evaluate target engagement against off-peroxidase selectivity from the same compound batch [2]. The defined LogP of 2.57 enables permeability assessment in cellular MPO assays.

2-Aryl-4-iodoquinazoline Synthesis via TiI4/TMSI

This compound functions as a direct substrate for TiI4/TMSI-mediated cyclization to produce 2-aryl-4-iodoquinazolines in expected yields of 50–85% [3]. The 4-iodo substituent enables subsequent cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for generating quinazoline libraries with potential analgesic, anticancer, or kinase-inhibitory activities [3].

Regioisomer-Specific Synthesis: ortho-Cyano Requirement

For synthetic routes demanding ortho-cyano geometry for intramolecular cyclization, 2-chloro-N-(2-cyanophenyl)benzamide (CAS 316145-36-5) is the appropriate procurement choice, whereas the meta-cyano isomer (CAS 316145-39-8) will not yield the desired cyclized product . This distinction is critical for laboratories scaling up heterocyclic synthesis where regioisomeric purity directly affects reaction outcome.

Peroxidase Selectivity Benchmarking: MPO, CYP3A4, TPO

The compound provides a multi-peroxidase activity profile (MPO IC50 = 54 nM; CYP3A4 IC50 = 210 nM; TPO IC50 = 2000 nM) suitable for use as a calibration standard or reference inhibitor in panels assessing selectivity across heme-containing peroxidase enzymes [4]. This three-target dataset enables researchers to benchmark novel MPO inhibitors against a known compound with documented off-target activity.

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